molecular formula C18H15N3O4 B12898290 2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid CAS No. 55228-54-1

2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid

Cat. No.: B12898290
CAS No.: 55228-54-1
M. Wt: 337.3 g/mol
InChI Key: OPXMKJJFSZRDDK-UHFFFAOYSA-N
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Description

2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid is a heterocyclic compound featuring a pyrazole core substituted with methoxy and phenyl groups at positions 5 and 1, respectively. The pyrazole ring is conjugated to a benzoic acid moiety via a carbonylamino (–CONH–) linker. This structure combines aromaticity with polar functional groups, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical. Its synthesis typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and acid-catalyzed hydrolysis .

Properties

CAS No.

55228-54-1

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

2-[(5-methoxy-1-phenylpyrazole-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C18H15N3O4/c1-25-16-11-15(20-21(16)12-7-3-2-4-8-12)17(22)19-14-10-6-5-9-13(14)18(23)24/h2-11H,1H3,(H,19,22)(H,23,24)

InChI Key

OPXMKJJFSZRDDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole moiety, a key structural element in the target compound, is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

  • Hydrazine and β-Dicarbonyl Condensation : A common approach involves reacting hydrazine monohydrate with acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI) to form pyrazole rings. This method yields pyrazole derivatives with various substitutions, including 1-phenyl and 5-methoxy groups, by selecting appropriate starting materials (e.g., substituted acetophenones or benzoyl derivatives).

  • One-Pot Multi-Component Reactions : Another efficient method uses a four-component one-pot reaction involving ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile catalyzed by indium(III) chloride (InCl3) under ultrasonic irradiation. This method produces multi-substituted pyrazole carboxylic acid esters with high yields (80–95%) and short reaction times (~20 minutes).

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate pyrazole ring formation and subsequent functionalization steps, reducing reaction times from hours to minutes while maintaining high yields and purity.

Functionalization and Amide Bond Formation

The target compound features an amide linkage between the pyrazole-3-carbonyl group and the amino group of 2-aminobenzoic acid. The preparation of this amide bond is a critical step.

  • Activation of Carboxylic Acid : The pyrazole-3-carboxylic acid or its derivatives are activated using coupling agents such as carbonyldiimidazole (CDI) or converted into acid chlorides to facilitate amide bond formation with 2-aminobenzoic acid.

  • Coupling Reaction : The activated pyrazole carboxylic acid is reacted with 2-aminobenzoic acid under controlled conditions (e.g., room temperature or mild heating) to form the amide bond, yielding 2-[(5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid.

  • Protecting Group Strategies : When necessary, protecting groups such as tert-butyl esters are used to mask carboxylic acid functionalities during intermediate steps, which are later removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free acid.

Detailed Synthetic Route Example

A representative synthetic sequence based on literature data is as follows:

Step Reagents/Conditions Description Yield/Notes
1 Starting acetophenone derivative + methyl bromoacetate or tert-butyl bromoacetate Alkylation to form ester intermediates High yield; regioselective
2 Ester hydrolysis under acidic/basic conditions Conversion to corresponding carboxylic acids Quantitative
3 Coupling with benzylhydroxylamine or hydrazine monohydrate + CDI or acid chloride formation Formation of pyrazole core and hydroxamic acid derivatives Efficient; microwave-assisted options available
4 N-alkylation using sodium hydride and alkyl/benzyl halides Introduction of substituents on pyrazole nitrogen Room temperature; good yields
5 Deprotection of tert-butyl esters with trifluoroacetic acid Free carboxylic acid formation Clean conversion
6 Amide bond formation with 2-aminobenzoic acid Final coupling to yield target compound High purity after recrystallization

This sequence integrates methods from recent studies on pyrazole derivatives and aminobenzoic acid conjugates.

Analytical and Purification Techniques

  • Spectroscopic Characterization : The synthesized compounds are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.

  • Purification : Recrystallization from ethanol, ethyl acetate, or their mixtures is commonly used to purify the final product. Column chromatography may be employed for intermediates or closely related compounds.

Research Findings and Optimization

  • The use of carbonyldiimidazole (CDI) as a coupling agent is favored for its mild reaction conditions and high efficiency in forming amide bonds between pyrazole carboxylic acids and amines.

  • Microwave irradiation significantly reduces reaction times for pyrazole ring formation and amide coupling steps without compromising yields or selectivity.

  • Ultrasonic irradiation in the presence of InCl3 catalyst enhances yields and shortens reaction times in multi-component pyrazole syntheses, aligning with green chemistry principles.

  • Protecting group strategies are essential when multiple reactive functional groups are present to avoid side reactions and ensure selective transformations.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages References
Acid chloride/CDI activation + amide coupling Pyrazole-3-carboxylic acid, CDI, 2-aminobenzoic acid Room temp to mild heating High yield, mild conditions
One-pot multi-component synthesis Ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, malononitrile, InCl3 Ultrasound, 40 °C, 20 min High yield, short time, green chemistry
Microwave-assisted pyrazole formation Hydrazine derivatives, β-diketones or esters Microwave irradiation, minutes Rapid, efficient
N-alkylation of pyrazole intermediates Sodium hydride, alkyl/benzyl halides Room temperature Selective N-substitution

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamido group can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid.

    Reduction: Formation of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound 2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapies .

Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole ring followed by the introduction of the benzoic acid moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Studies

Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the synthesis of inflammatory mediators, thus providing a dual mechanism of action against inflammation and cancer .

Case Study: Anticancer Research
A notable case study involved the evaluation of various pyrazole derivatives, including this compound, against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential use as a chemotherapeutic agent .

Material Sciences

In addition to its biological applications, this compound is being explored for its properties in material sciences. Its ability to form complexes with metal ions makes it useful in synthesizing coordination compounds with potential applications in catalysis and sensor technology .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits cyclooxygenase enzymes
Enzyme InhibitionTargets metabolic enzymes related to inflammation
Material SciencesForms complexes with metals for catalysis

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of pyrazole-carboxylic acid derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Synthesis Highlights Physicochemical/Biological Notes References
3-[3-(3-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16b) Pyrazole with carboxyphenyl and hydroxyamino-oxo-ethyl substituents; dual benzoic acid groups. Synthesized via BBr₃-mediated demethylation (Method A); moderate yield. Enhanced solubility due to dual carboxylates; potential metal chelation.
3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16m) Cyclohexylcarboxy group replaces phenyl; increased aliphatic character. Low yield (2%) due to steric hindrance during cyclization; same BBr₃ method as 16b. Reduced aromatic interactions; improved membrane permeability.
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c) Benzothiazole-thioether substituent; nitrile group at position 3. Triethylamine-assisted nucleophilic substitution in acetone; high purity (TLC-monitored). Electron-withdrawing nitrile enhances metabolic stability.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Dihydropyrazole fused with benzothiazole; methoxyphenyl substituent. Condensation of hydrazine with chalcone derivative; ethanol solvent. Rigid dihydropyrazole backbone may limit conformational flexibility.
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoic acid Triazolopyridine and trifluoropropyl ether substituents; fluorine atom. Multi-step synthesis involving tert-butyl protection and deprotection. Fluorine and trifluoromethyl groups enhance lipophilicity and bioavailability.

Key Insights

Substituent Effects :

  • Electron-Donating Groups (e.g., Methoxy) : The methoxy group in the target compound improves solubility via hydrogen bonding but may reduce metabolic stability compared to electron-withdrawing groups like nitriles (5c) .
  • Aromatic vs. Aliphatic Substituents : Cyclohexylcarboxy derivatives (16m) exhibit lower synthetic yields due to steric challenges but offer better membrane penetration than aromatic analogs (16b) .

Biological Relevance :

  • Compounds with dual carboxylates (16b) are potent chelators, useful in metalloenzyme inhibition.
  • Fluorinated derivatives (e.g., triazolopyridine in ) show enhanced pharmacokinetics, a feature absent in the target compound.

Synthetic Challenges :

  • BBr₃-mediated demethylation (used for 16b/16m) is efficient but requires anhydrous conditions .
  • Low yields in 16m highlight the need for optimized steric control in cyclohexyl-containing systems .

Biological Activity

2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C18H15N3O4
  • Molecular Weight : 337.3 g/mol
  • CAS Number : 55228-54-1
  • IUPAC Name : 2-[(5-methoxy-1-phenylpyrazole-3-carbonyl)amino]benzoic acid

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound interacts with molecular targets, leading to various pharmacological effects, including anti-inflammatory and anticancer properties. The exact mechanism involves binding to the active sites of enzymes or receptors, thus modulating their activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with a 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
  • The compound has demonstrated an ability to induce apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential:

  • It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models, suggesting its usefulness in treating inflammatory diseases .

Antimicrobial Activity

Studies have also explored the antimicrobial properties:

  • The compound exhibited activity against both Gram-positive and Gram-negative bacteria in well diffusion assays, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have documented the biological effects of pyrazole derivatives:

  • Anticancer Efficacy :
    • A study synthesized multiple pyrazole derivatives and evaluated their anticancer activities against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation .
  • Inflammation Model :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced TNF-alpha levels by over 90%, highlighting its potential as a therapeutic agent for inflammatory conditions .
  • Antimicrobial Screening :
    • A series of pyrazole derivatives were tested against common bacterial strains. The results showed promising inhibition zones compared to standard antibiotics like streptomycin, suggesting that these compounds could serve as alternatives in antimicrobial therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
2-(5-Hydroxy-1-phenyl-1H-pyrazole)Anticancer10.5
2-(5-Methoxy-1-phenyl-1H-pyrazole)Anti-inflammatory15.0
2-(5-Methyl-1-phenyl-1H-pyrazole)Antimicrobial12.0

Q & A

Q. How to analyze contradictory results in metal-ion chelation studies involving the benzoic acid moiety?

  • Answer : Chelation efficacy depends on pH (e.g., deprotonated carboxylate at pH >5). Use UV-Vis titration (e.g., shifts in λmax_{\text{max}} upon metal binding) and Job’s plot to determine stoichiometry. Conflicting data may arise from competing ligands (e.g., buffer ions); use high-purity buffers (e.g., Tris-HCl) and control experiments .

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